OXIMROOXNIFNIS-UHFFFAOYSA-N
Description
The InChIKey system generates unique identifiers for chemical substances based on their molecular structure, but none of the referenced materials directly address this compound. For instance, focuses on nitrous oxide (N₂O) chemistry, while lists various numbered compounds (e.g., 1337, 1393) without structural or functional details relevant to the target compound .
Properties
Molecular Formula |
C19H27N5O3S2 |
|---|---|
Molecular Weight |
437.577 |
InChI |
InChI=1S/C19H27N5O3S2/c25-17-15-13-23(12-14-2-1-8-27-14)4-3-16(15)20-18-24(17)21-19(29-18)28-11-7-22-5-9-26-10-6-22/h14H,1-13H2 |
InChI Key |
OXIMROOXNIFNIS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCCN5CCOCC5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally or functionally analogous compounds is hindered by the absence of explicit data on OXIMROOXNIS-UHFFFAOYSA-N in the provided sources. However, general principles from the evidence can guide hypothetical comparisons:
Structural and Functional Analogues
- Nitrous Oxide Derivatives () : If the compound is related to nitrous oxide (N₂O) or hydroxylamine derivatives, comparisons might focus on redox reactivity, stability, or applications in catalysis. For example, hydroxylamine-N-sulfonate undergoes alkaline hydrolysis and air oxidation, as described in .
- Organochlorine Compounds (): Some numbered compounds in (e.g., C₈H₁₀Cl₃NO) share elemental compositions with organochlorine species. Properties like solubility, toxicity, or thermal stability could be compared using methodologies from .
Methodological Frameworks for Comparison
outlines rigorous standards for characterizing compounds, which could be applied to OXIMROOXNIFNIS-UHFFFAOYSA-N if data were available:
- Elemental Analysis : Percent compositions of C, H, N, and other elements (e.g., "Found (%): C, 39.74; H, 4.07" in ) .
- Physical Properties : Melting/boiling points, density, and refractive index (e.g., "m.p. 16–17.5 °C, d⁴20 0.9980" in ) .
- Spectroscopic and Crystallographic Data : High-resolution mass spectrometry (HRMS) or X-ray diffraction (e.g., bond lengths, angles) per guidelines .
Research Findings and Limitations
The provided evidence lacks experimental or computational data for This compound , making it impossible to construct a meaningful comparison. For instance:
- lists compounds with numerical identifiers but lacks structural or functional annotations .
Tables (Hypothetical Framework)
Table 1: Elemental Analysis Comparison
| Compound | % C | % H | % N | % Cl | Source |
|---|---|---|---|---|---|
| C₈H₁₀Cl₃NO (Example) | 39.62 | 4.16 | 5.78 | 43.85 | |
| Hypothetical Analogue | [N/A] | [N/A] | [N/A] | [N/A] | Not in evidence |
Table 2: Physical Properties
| Compound | m.p. (°C) | b.p. (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|
| C₈H₁₀Cl₃NO (Example) | 16–17.5 | 197–198 | 0.9980 | 1.4935 |
| Hypothetical Analogue | [N/A] | [N/A] | [N/A] | [N/A] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
